(E)-3-isopropyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one
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Overview
Description
Thiazolidin-4-one derivatives are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and they show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .
Synthesis Analysis
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The specific structure of “(E)-3-isopropyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one” would need to be analyzed with appropriate software or tools.Chemical Reactions Analysis
The carbon atom of methylene at site 5 of thiazolidin-4-one analogues depicts nucleophilic action and the Knoevenagel reaction of this (methylene group) has been widely attempted .Scientific Research Applications
Heterocyclic Synthesis and Structural Elucidation
4-Thiazolidinones serve as key intermediates in the synthesis of novel derivatives like 2-arylimino-5-arylidene-4-thiazolidinones through nucleophilic addition reactions. These compounds, upon further reactions, can lead to the formation of polyfunctionally substituted fused pyrimidine derivatives, showcasing the chemical versatility and synthetic utility of thiazolidinone derivatives in heterocyclic synthesis. The structural elucidation of these compounds, including their Z/E isomerism, has been confirmed using X-ray single crystal techniques, demonstrating the importance of these derivatives in the study of molecular structure and chemical reactivity (Behbehani & Ibrahim, 2012).
Supramolecular Structures
Research on thiazolidinone derivatives, including those with the trifluoromethyl group, has revealed their ability to form diverse supramolecular structures through hydrogen bonding. These structures range from hydrogen-bonded dimers and chains of rings to complex sheets, highlighting the potential of these compounds in the design of novel materials with specific physical and chemical properties. Such studies contribute to our understanding of molecular interactions and the design of new molecular architectures (Delgado et al., 2005).
Synthesis under Varied Conditions
Thiazolidinone derivatives have been synthesized under various conditions, including microwave and flash vacuum pyrolysis, demonstrating the flexibility and efficiency of different synthetic approaches. These methods allow for the selective production of isomers, contributing to the field of synthetic chemistry by providing efficient routes to target molecules with potential biological or material applications (Pepino et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Thiazolidin-4-one derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
(5E)-3-propan-2-yl-2-sulfanylidene-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NOS2/c1-8(2)18-12(19)11(21-13(18)20)7-9-3-5-10(6-4-9)14(15,16)17/h3-8H,1-2H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNINHHVZXMFMDB-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C\C2=CC=C(C=C2)C(F)(F)F)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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